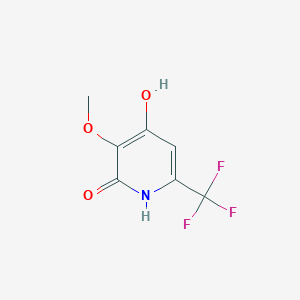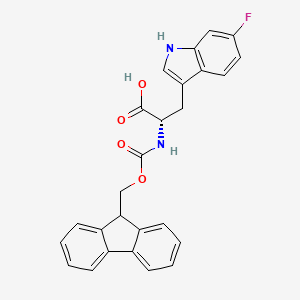
N-Fmoc-6-fluoro-L-tryptophan
Overview
Description
N-Fmoc-6-fluoro-L-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is substituted with a fluorine atom at the 6-position and the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis and biochemical research due to its unique properties and stability .
Mechanism of Action
N-Fmoc-6-fluoro-L-tryptophan, also known as Fmoc-6-fluoro-L-tryptophan, is a fascinating compound with a variety of potential applications in biochemical research . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other tryptophan derivatives, but specific details are currently lacking .
Biochemical Pathways
Given its structural similarity to tryptophan, it may be involved in pathways related to the metabolism and synthesis of tryptophan and its derivatives .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability and overall effectiveness .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
N-Fmoc-6-fluoro-L-tryptophan plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for tryptophan indole-lyase from E. coli . The nature of these interactions often involves the formation of peptide bonds, facilitated by the Fmoc group, which protects the amino group during synthesis and is later removed to allow further reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored under appropriate conditions (sealed in dry, 2-8°C) . Prolonged exposure to light or moisture can lead to degradation. Long-term studies in vitro and in vivo have shown that the compound can maintain its activity over extended periods, although its stability may decrease over time.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-6-fluoro-L-tryptophan typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The product is typically purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-6-fluoro-L-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the fluorinated indole ring under appropriate conditions
Major Products
Deprotected Tryptophan: Removal of the Fmoc group yields 6-fluoro-L-tryptophan.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted tryptophan derivatives
Scientific Research Applications
N-Fmoc-6-fluoro-L-tryptophan has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS)
Protein Studies: The fluorine atom serves as a probe in nuclear magnetic resonance (NMR) studies to investigate protein structure and dynamics.
Drug Design: It is used in the design of peptide-based drugs due to its stability and unique properties.
Biochemical Research: The compound is utilized in studying enzyme mechanisms and protein folding.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-5-fluoro-L-tryptophan: Similar to N-Fmoc-6-fluoro-L-tryptophan but with the fluorine atom at the 5-position.
N-Fmoc-L-tryptophan: Lacks the fluorine substitution, making it less reactive in certain chemical reactions.
Uniqueness
This compound is unique due to the specific position of the fluorine atom, which can significantly alter its chemical and biological properties compared to other tryptophan derivatives. This makes it particularly useful in specialized applications such as NMR studies and the design of peptide-based drugs .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQAUDMHOJUTJL-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=CC(=C5)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194033 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908847-01-8 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=908847-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-6-fluoro-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



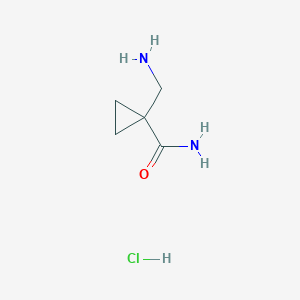
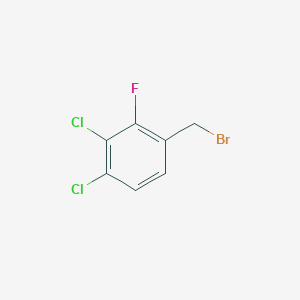


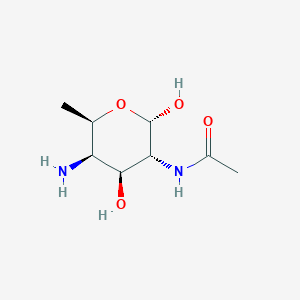
![tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)
![6-hydroxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1447153.png)
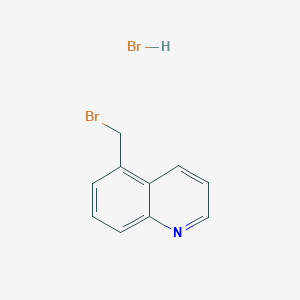
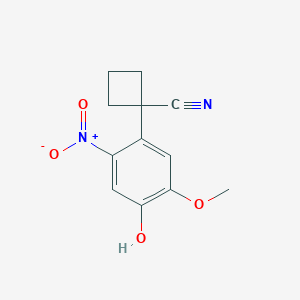
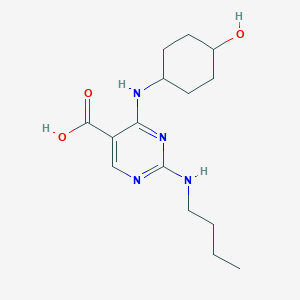

![3-Bromo-5-chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1447162.png)
